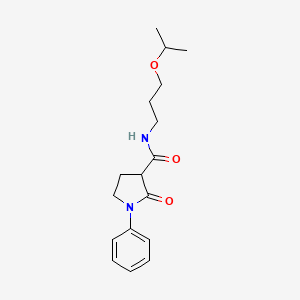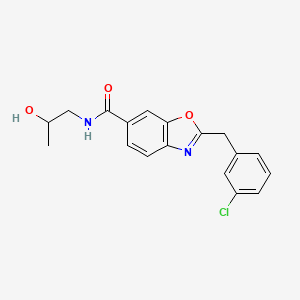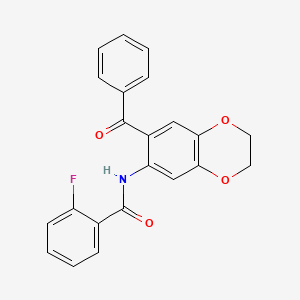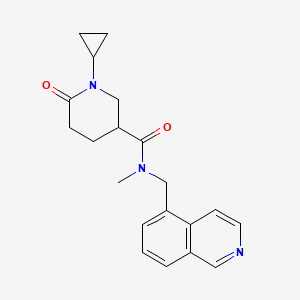
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a neuroprotective agent for the treatment of Parkinson's disease, but its mechanism of action has also been found to have potential applications in other diseases such as Alzheimer's disease and cancer.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of the JNK pathway by N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have neuroprotective effects by reducing neuronal apoptosis and inflammation.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Parkinson's disease. It has also been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its specificity for the JNK pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide. One direction is the development of more potent and selective inhibitors of the JNK pathway. Another direction is the investigation of the potential applications of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in other diseases such as Alzheimer's disease and cancer. Additionally, the development of more effective methods for the administration of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide in vivo could also be explored.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-chlorobenzylamine with methyl acetoacetate to form 1-(4-chlorobenzyl)-5-methyl-2,4-dioxo-3-pyrrolidinecarboxylic acid ethyl ester. This compound is then reacted with phenylhydrazine to form the corresponding hydrazone, which is subsequently reduced to form N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-1-methyl-5-oxo-2-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease and has been shown to improve motor function and reduce neuronal loss. It has also been studied for its potential applications in other diseases such as Alzheimer's disease, where it has been found to reduce amyloid-beta accumulation and improve cognitive function.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-17(23)11-16(18(22)14-5-3-2-4-6-14)19(24)21-12-13-7-9-15(20)10-8-13/h2-10,16,18H,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQAMBHDPUQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)

![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-3-methoxypiperidine](/img/structure/B6032834.png)